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molecular formula C10H8BrFO2 B8693205 2-(2-Bromo-5-fluorophenyl)cyclopropanecarboxylic acid

2-(2-Bromo-5-fluorophenyl)cyclopropanecarboxylic acid

Cat. No. B8693205
M. Wt: 259.07 g/mol
InChI Key: VJKIEGXSOZNYRJ-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

A solution of 2-(2-bromo-5-fluorophenyl)-N-methoxy-N -methylcyclopropane-carboxamide (304 mg, 1.0 mmol), 10 M potassium hydroxide (3.5 mL, 35 mmol), and dioxane (2.5 mL) was heated at 130° C. in a sealed tube for 19 h. Upon cooling to room temperature, the reaction mixture was acidified with 3 M HCl (20 mL), and the product was extracted with 5% methanol/dichloromethane (3×30 mL). The organic fractions were combined, dried over sodium sulfate, and concentrated to afford the title compound as a white solid. MS m/z: 259 & 261 (M+1).
Name
2-(2-bromo-5-fluorophenyl)-N-methoxy-N -methylcyclopropane-carboxamide
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]1[CH2:11][CH:10]1[C:12](N(OC)C)=[O:13].[OH-:18].[K+].Cl>O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH:9]1[CH2:11][CH:10]1[C:12]([OH:13])=[O:18] |f:1.2|

Inputs

Step One
Name
2-(2-bromo-5-fluorophenyl)-N-methoxy-N -methylcyclopropane-carboxamide
Quantity
304 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C1C(C1)C(=O)N(C)OC
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 5% methanol/dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)C1C(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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